molecular formula C8H7ClN2O B170392 3-Chloro-5-ethoxypyridine-4-carbonitrile CAS No. 153463-57-1

3-Chloro-5-ethoxypyridine-4-carbonitrile

Cat. No.: B170392
CAS No.: 153463-57-1
M. Wt: 182.61 g/mol
InChI Key: KUYZWPHLKDFTRX-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxypyridine-4-carbonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxypyridine-4-carbonitrile typically involves the chlorination of 5-ethoxypyridine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 3-position with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under reflux conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-5-ethoxypyridine-4-carbonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxypyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxypyridine-4-carbonitrile
  • 3-Chloro-5-ethoxypyridine-2-carbonitrile
  • 3-Bromo-5-ethoxypyridine-4-carbonitrile

Uniqueness

3-Chloro-5-ethoxypyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .

Properties

IUPAC Name

3-chloro-5-ethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-2-12-8-5-11-4-7(9)6(8)3-10/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZWPHLKDFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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